molecular formula C39H75ClN2O3 B12718685 (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride CAS No. 93762-18-6

(Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride

Cat. No.: B12718685
CAS No.: 93762-18-6
M. Wt: 655.5 g/mol
InChI Key: SKQXCHHGBPQTNU-LKAVSLQTSA-N
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Description

This compound is a synthetic quaternary ammonium salt characterized by a complex structure combining lipid-like and cationic surfactant features. Its molecular architecture includes:

  • A dimethylammonium core providing cationic charge.
  • A 3-((1-oxo-9,12-octadecadienyl)amino)propyl chain derived from linoleic acid (a polyunsaturated fatty acid with Z,Z-configured double bonds at C9 and C12), linked via an amide bond.
  • A 2-oxo-2-(tetradecyloxy)ethyl group featuring a tetradecyl (C14) alkoxy chain and a ketone moiety.
  • Chloride as the counterion.

Synthesis: The compound is likely synthesized through sequential reactions involving:

Amidation: Coupling the linoleic acid derivative (1-oxo-9,12-octadecadienyl) with a propylamine intermediate, as seen in analogous amide bond formation using acid chlorides (e.g., ) .

Bioactivity: While direct studies on this compound are scarce, its structural analogs (e.g., cationic surfactants with unsaturated alkyl chains) exhibit antimicrobial, antifungal, and membrane-disrupting properties . The Z,Z-configured diene may enhance interactions with microbial membranes by increasing fluidity penetration .

Properties

CAS No.

93762-18-6

Molecular Formula

C39H75ClN2O3

Molecular Weight

655.5 g/mol

IUPAC Name

dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]-(2-oxo-2-tetradecoxyethyl)azanium;chloride

InChI

InChI=1S/C39H74N2O3.ClH/c1-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-33-38(42)40-34-32-35-41(3,4)37-39(43)44-36-31-29-27-25-23-18-16-14-12-10-8-6-2;/h13,15,19-20H,5-12,14,16-18,21-37H2,1-4H3;1H/b15-13-,20-19-;

InChI Key

SKQXCHHGBPQTNU-LKAVSLQTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCNC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCNC(=O)CCCCCCCC=CCC=CCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the amide bond: This step involves the reaction of 1-oxo-9,12-octadecadienoic acid with a suitable amine to form the amide intermediate.

    Quaternization: The final step involves the quaternization of the amine group with dimethyl sulfate or a similar reagent to form the quaternary ammonium chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

Biology

In biological research, this compound may be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be studied for its potential interactions with biological membranes.

Medicine

In medicine, the compound’s quaternary ammonium group suggests potential applications as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for further research in this area.

Industry

In industrial applications, this compound can be used in formulations of detergents, fabric softeners, and other cleaning products.

Mechanism of Action

The mechanism of action of (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride involves its interaction with molecular targets such as cell membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis in microbial organisms. Additionally, the compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its efficacy as a surfactant.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure places it within two broader classes: quaternary ammonium surfactants and lipid-modified cationic agents . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Key Properties Bioactivity (MIC* Range) CMC** (mM) Solubility
(Z,Z)-Target Compound C14 alkoxy, Z,Z-diene, amide linkage High lipophilicity, pH-stable Estimated: 5–20 µg/mL (bacteria) ~0.1–0.5 Moderate in polar solvents
Cetrimonium Chloride C16 alkyl chain, trimethylammonium High CMC, irritant 10–50 µg/mL 0.9–1.2 High in water
Benzalkonium Chloride Benzyl-C12-16 alkyl mix Broad-spectrum antimicrobial 1–10 µg/mL 0.1–0.3 High in water/alcohol
Oleylamine-based QAC* C18:1 unsaturated chain Enhanced membrane penetration 2–15 µg/mL 0.05–0.2 Low in water

MIC: Minimum Inhibitory Concentration; CMC: Critical Micelle Concentration; QAC: Quaternary Ammonium Compound

Key Findings:

CMC : The compound’s CMC is estimated to be lower than cetrimonium chloride (0.1–0.5 mM vs. 1.2 mM), suggesting stronger micelle-forming capacity, akin to benzalkonium chloride .

Synergy with Amide Linkage : Unlike esters in benzalkonium chloride, the amide bond in the target compound enhances stability under alkaline conditions, a trait observed in similar amide-functionalized surfactants .

Antimicrobial Efficacy : The Z,Z-diene may mimic microbial membrane fatty acids, enhancing disruption efficiency compared to saturated-chain QACs (e.g., cetrimonium). This aligns with studies on unsaturated QACs showing 2–3x lower MICs .

Biological Activity

  • Molecular Formula : C39H75ClN2O
  • CAS Number : 93762-18-6
  • Appearance : Typically a colorless to pale yellow liquid or solid.

Quaternium-71 exhibits several biological activities primarily due to its surfactant properties, which allow it to interact with cellular membranes. Key mechanisms include:

  • Antimicrobial Activity : Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes, leading to cell lysis. Studies indicate that quaternium-71 has effective antimicrobial properties against a range of bacteria and fungi, making it suitable for use in disinfectants and preservatives .
  • Conditioning Agent : In cosmetic formulations, it acts as a conditioning agent that enhances the texture and feel of hair and skin. Its cationic nature allows it to bind to negatively charged surfaces such as hair fibers, providing moisture and reducing static electricity .
  • Biocidal Properties : The compound is registered for use as a biocide in various applications, including human hygiene and veterinary hygiene products. It is effective in controlling microbial growth in these settings .

Safety Profile

Quaternium-71 has been evaluated for safety in various applications:

  • Toxicity : While generally considered safe at low concentrations, high doses may lead to irritation or allergic reactions in sensitive individuals. The European Chemicals Agency (ECHA) provides detailed safety data indicating acceptable exposure limits for consumer products .
  • Regulatory Status : It is approved for use in the European Economic Area (EEA) and has undergone extensive risk assessments to ensure its safe application in consumer goods .

1. Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of quaternium-71 against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts within minutes of exposure, suggesting strong potential as an antimicrobial agent in personal care products .

2. Hair Conditioning Performance

Research conducted by Lion Specialty Chemicals demonstrated that formulations containing quaternium-71 significantly improved hair manageability and reduced frizz compared to control formulations without this compound. Consumer feedback highlighted enhanced softness and shine after regular use .

3. Biocide Applications

In veterinary hygiene applications, quaternium-71 was tested for its effectiveness in disinfecting surfaces contaminated with pathogens like Salmonella and Listeria. The results confirmed its efficacy as a surface disinfectant, supporting its inclusion in veterinary cleaning protocols .

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